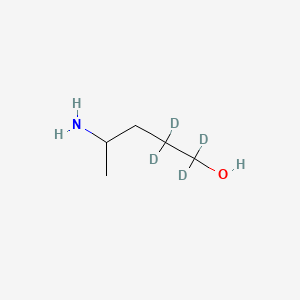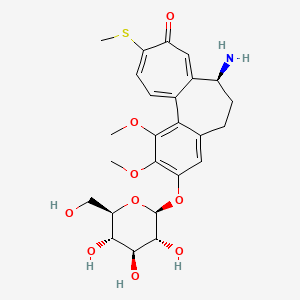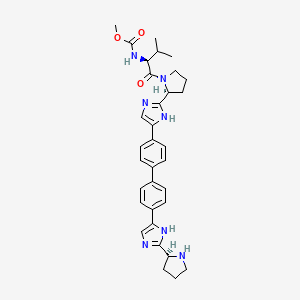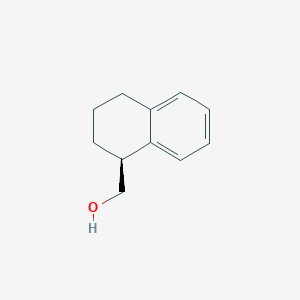
2'-Deoxyisoguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyisoguanosine is a nucleoside analog, which is a structural isomer of 2’-deoxyguanosine. It differs from 2’-deoxyguanosine by the translocation of the carbonyl group at the C2 position and the amino group at the C6 position. This minor structural change results in significant differences in the chemical and biological properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxyisoguanosine can be synthesized through various methods. One common approach involves the photochemical preparation from adenosine 1-oxide, which is more sensitive to ultraviolet light than adenosine . Another method involves nucleophilic attack on the pyridinium α-carbon, leading to the formation of an intermediate that can be further processed to yield 2’-deoxyisoguanosine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyisoguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in specific reactions that are not typical for other nucleosides .
Common Reagents and Conditions:
Reduction: Standard reducing agents like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions often involve reagents like pyridinium salts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized forms of 2’-deoxyisoguanosine, while substitution reactions can introduce different functional groups at specific positions on the molecule .
Scientific Research Applications
2’-Deoxyisoguanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxyisoguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. This disruption can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for therapeutic applications . The compound’s unique structure allows it to form non-standard base pairs, which can interfere with the replication and transcription processes .
Comparison with Similar Compounds
2’-Deoxyguanosine: The parent compound, differing by the position of the carbonyl and amino groups.
Isoguanosine: Another isomer of guanosine, similar in structure but with different sugar moieties.
7-Deaza-2’-deoxyisoguanosine: A derivative with modifications at the 7-position, affecting its base-pairing properties.
Uniqueness: This makes it a valuable tool in genetic research and therapeutic development .
Properties
CAS No. |
106449-56-9 |
|---|---|
Molecular Formula |
C₁₂H₁₆N₄O₃ |
Molecular Weight |
264.28 |
Synonyms |
Deoxyisoguanosine; 2’-Deoxy-1,2-dihydro-2-oxoadenosine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methyl-d3]metanicotine](/img/structure/B1144807.png)


![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)



